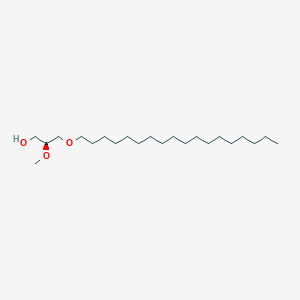

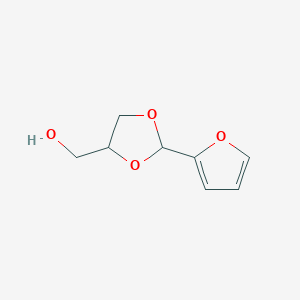

(2S)-2-methoxy-3-octadecoxypropan-1-ol

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .Wissenschaftliche Forschungsanwendungen

Industrial and Occupational Exposure

- Industrial Applications : (2S)-2-methoxy-3-octadecoxypropan-1-ol is used in industrial applications such as paints, varnishes, dyes, inks, adhesion agents, cleaning formulations, and as an intermediate in chemical synthesis (Kilanowicz-Sapota & Klimczak, 2021).

Chemical Synthesis

- Synthetic Versatility : The compound is utilized in the transformation of various anilines into quinolines and methoxyquinolines, demonstrating its versatility in organic synthesis (Lamberth et al., 2014).

Pharmacokinetics

- Drug Development and Pharmacokinetics : In the field of pharmacology, it's used to study the pharmacokinetics of beta-adrenolytic activity, which is crucial for drug development and understanding drug behavior in the body (Walczak, 2014).

Antimalarial Activity

- Antimalarial Research : This compound, in its variants, has been used in the synthesis of molecules with potential antimalarial activity, highlighting its role in developing new therapeutic agents (D’hooghe et al., 2011).

Anticancer Research

- Anticancer Research : It has been used in the synthesis of fluorinated analogues of anticancer active ether lipids, indicating its importance in cancer research and drug development (Haufe & Burchardt, 2002).

Environmental Applications

- Environmental Science : This compound is significant in environmental science, especially in studying vapor-liquid equilibria of ether mixtures, which is essential for understanding pollution reduction and enhancing fuel octane levels (Oh & Park, 1997).

Wirkmechanismus

Target of Action

The primary target of (2S)-2-methoxy-3-octadecoxypropan-1-ol, also known as 1-o-octadecyl-2-o-methyl-sn-glycerol, is the pleckstrin homology domain of the serine/threonine kinase Akt . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

This compound is a metabolite of a phosphotidylinositol ether lipid analog (PIA). PIAs are known to target the pleckstrin homology domain of Akt and induce apoptosis in cancer cell lines with high levels of endogenous Akt activity .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for many cellular functions including cell growth, cell cycle progression, and cell survival. By targeting Akt, the compound can influence these processes, potentially leading to the death of cancer cells .

Result of Action

The compound’s action on the Akt pathway can lead to apoptosis in cancer cells with high levels of endogenous Akt activity . This means that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its solubility characteristics suggest that it may be more effective in environments with a high concentration of organic molecules . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-methoxy-3-octadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOVDKFGDXGCR-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332709 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-methoxy-3-octadecoxypropan-1-ol | |

CAS RN |

83167-59-3 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2S)-2-methoxy-3-octadecoxypropan-1-ol impact epidermal growth factor (EGF) activity in breast cancer cell lines?

A: Research indicates that (2S)-2-methoxy-3-octadecoxypropan-1-ol can inhibit the uptake of EGF in certain breast cancer cell lines. This effect appears to be linked to the compound's ability to interfere with the internalization process of EGF, specifically in ET-18-OCH3-susceptible cell lines like MCF-7 and ZR-75-1. [] This inhibition of EGF uptake was observed at physiological temperature (37°C) and was not observed in an ET-18-OCH3-resistant cell line (BT-20). [] This suggests that the compound's action might be selective to certain cell types and potentially related to specific mechanisms within those cells.

Q2: What is the role of (2S)-2-methoxy-3-octadecoxypropan-1-ol in influencing uterine contractions?

A: Studies suggest that (2S)-2-methoxy-3-octadecoxypropan-1-ol can reverse the inhibitory effect of lindane on spontaneous uterine contractions. [] Lindane, known to disrupt gap junction intercellular communication, sees its effects partially countered by the presence of (2S)-2-methoxy-3-octadecoxypropan-1-ol. [] This suggests a potential role of this compound in modulating pathways related to both gap junction communication and uterine muscle contraction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

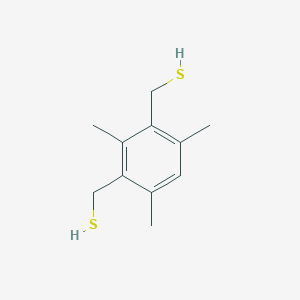

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)